molecular formula C13H9Br2N3O2 B5504517 N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B5504517
M. Wt: 399.04 g/mol
InChI Key: OUYLSUAEFYPSDY-REZTVBANSA-N
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Description

N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of primary amines with carbonyl compounds.

Preparation Methods

The synthesis of N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 2,4-dibromo-5-hydroxybenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like ethanol, methanol, and tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide can be compared with other Schiff base hydrazones, such as:

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of bromine atoms and a hydroxyl group in N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide makes it unique and potentially more reactive in certain chemical reactions .

Properties

IUPAC Name

N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3O2/c14-10-6-11(15)12(19)5-9(10)7-17-18-13(20)8-1-3-16-4-2-8/h1-7,19H,(H,18,20)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYLSUAEFYPSDY-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NN=CC2=CC(=C(C=C2Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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